Tert-butyl4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromoacetyl group, and a dimethylpiperidine moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(2-bromoacetyl)-2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
Scientific Research Applications
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A related compound with similar reactivity but lacking the piperidine moiety.
Tert-butyl chloroacetate: Another similar compound with a chloroacetyl group instead of a bromoacetyl group.
Tert-butyl 4-acetyl-2,2-dimethylpiperidine-1-carboxylate: A compound with an acetyl group instead of a bromoacetyl group.
Uniqueness
Tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both the bromoacetyl and piperidine moieties, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C14H24BrNO3 |
---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(18)16-7-6-10(11(17)9-15)8-14(16,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
STCQUFYSNCXPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.